molecular formula C21H22FN3O2 B2820629 N-(4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775408-63-3

N-(4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2820629
CAS No.: 1775408-63-3
M. Wt: 367.424
InChI Key: CYAPCQYRGCSXID-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a synthetic heterocyclic compound featuring a fused azepinoquinazoline core with a 4-fluorophenyl carboxamide substituent. The azepinoquinazoline scaffold is notable for its bicyclic structure, combining a seven-membered azepine ring fused to a quinazoline moiety.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-24-18-13-14(20(26)23-16-9-7-15(22)8-10-16)6-11-17(18)21(27)25-12-4-2-3-5-19(24)25/h6-11,13,19H,2-5,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAPCQYRGCSXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on available studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22FN3O2. The structure features a quinazoline core with a fluorophenyl substitution that may influence its biological activity through enhanced interactions with biological targets.

Antitumor Activity

Research indicates that compounds with a quinazoline framework can inhibit cell proliferation and induce apoptosis in cancer cells. For instance:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Some derivatives have shown promising results in inhibiting CDK9 and CDK2 activity. These kinases are crucial for cell cycle regulation and their inhibition can lead to reduced tumor growth .
  • Apoptosis Induction : Studies have demonstrated that quinazoline derivatives can trigger apoptotic pathways in various cancer cell lines. For example, the introduction of electron-rich groups on the benzene ring enhances cellular activity against cancer cells .

Anticonvulsant Properties

Preliminary studies suggest that certain azepinoquinazoline derivatives exhibit anticonvulsant effects in animal models. This potential opens avenues for exploring their use in neurological disorders.

Research Findings

A summary of significant findings related to this compound is presented below:

Study Findings IC50 Values
Study 1Inhibition of CDK9/2; Apoptosis induction in A549 cells14.2 μM (CDK9)
Study 2Antitumor activity against MCF-7 and HepG2 cell lines18.79 μM (HepG2)
Study 3Anticonvulsant activity in animal modelsNot specified

Case Studies

  • In Vitro Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazoline derivatives against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated that compounds similar to N-(4-fluorophenyl)-5-methyl-12-oxo exhibited superior antiproliferative activity compared to other derivatives .
  • Drug-Likeness Studies : In silico studies assessed the drug-likeness of these compounds using Lipinski's Rule of Five. The results suggested that many derivatives possess favorable pharmacokinetic properties conducive to further development as therapeutic agents .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with a quinazoline framework can inhibit cell proliferation and induce apoptosis in cancer cells. Key findings include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Several derivatives have shown promising results in inhibiting CDK9 and CDK2 activity. These kinases are crucial for cell cycle regulation; their inhibition may lead to reduced tumor growth.
  • Apoptosis Induction : Studies have demonstrated that derivatives can trigger apoptotic pathways in various cancer cell lines. For instance, the introduction of electron-rich groups on the benzene ring has been shown to enhance cellular activity against cancer cells.

Anticonvulsant Properties

Preliminary studies suggest that certain derivatives of azepinoquinazoline exhibit anticonvulsant effects in animal models. This potential opens avenues for exploring their use in neurological disorders.

Research Findings

The following table summarizes significant findings related to this compound's biological activity:

StudyFindingsIC50 Values
Study 1Inhibition of CDK9/2; Apoptosis induction in A549 cells14.2 μM (CDK9)
Study 2Antitumor activity against MCF-7 and HepG2 cell lines18.79 μM (HepG2)
Study 3Anticonvulsant activity in animal modelsNot specified

In Vitro Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various quinazoline derivatives against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated that compounds similar to N-(4-fluorophenyl)-5-methyl-12-oxo exhibited superior antiproliferative activity compared to other derivatives.

Drug-Likeness Studies

In silico studies assessed the drug-likeness of these compounds using Lipinski's Rule of Five. The results suggested that many derivatives possess favorable pharmacokinetic properties conducive to further development as therapeutic agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The primary structural analog identified is N-(3-chloro-4-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide (). Key differences lie in the substituents on the phenyl ring, which significantly influence molecular properties:

Property N-(4-fluorophenyl)-... N-(3-chloro-4-methoxyphenyl)-...
Substituent 4-fluorophenyl 3-chloro-4-methoxyphenyl
Molecular Formula C₂₁H₂₁FN₃O₂* C₂₂H₂₄ClN₃O₃
Molecular Weight (g/mol) ~368.42 413.8973
Key Functional Groups Fluorine (electron-withdrawing) Chlorine (electron-withdrawing), Methoxy (electron-donating)
Availability Not reported Typically in stock (priced at $8–$11 per gram)

*Estimated based on substituent replacement analysis.

  • Fluorine’s high electronegativity may improve metabolic stability via reduced oxidative metabolism. The 3-chloro-4-methoxyphenyl group introduces mixed electronic effects: chlorine increases lipophilicity, while the methoxy group adds polarity, possibly affecting solubility and target interactions.

Implications for Bioactivity and Research

  • Molecular Weight and Size : The main compound’s lower molecular weight (~368 vs. 414 g/mol) suggests advantages in bioavailability and compliance with Lipinski’s "Rule of Five" for drug-likeness.
  • Synthetic Accessibility : Fluorination often requires specialized reagents (e.g., Selectfluor®), whereas chloro and methoxy groups are more straightforward to introduce, explaining the analog’s commercial availability .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR confirm the fused ring system and substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 438.18) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

How do structural modifications (e.g., halogen substitution) influence the biological activity of quinazoline derivatives?

Q. Advanced

  • Fluoro vs. Chloro Substituents : Fluorine enhances metabolic stability and bioavailability via reduced oxidative metabolism, while chlorine increases lipophilicity and target binding affinity (e.g., kinase inhibition) .
  • Methoxy Groups : Electron-donating methoxy substituents (e.g., in N-(3-methoxyphenyl) analogs) alter electronic properties, potentially reducing cytotoxicity compared to halogenated derivatives .
  • SAR Insights : Comparative studies show that C3 carboxamide derivatives with para-fluorophenyl groups exhibit higher anticancer activity than ortho-substituted analogs .

What experimental challenges arise in crystallographic structure determination of this compound, and how are they addressed?

Q. Advanced

  • Crystal Growth : Poor crystallinity due to flexible azepine rings is mitigated using vapor diffusion with mixed solvents (e.g., DMSO/water) .
  • Data Refinement : SHELXL (via Olex2) resolves twinning or disorder in the fluorophenyl group by applying restraints to bond lengths and anisotropic displacement parameters .
  • Validation : PLATON checks for missed symmetry and voids, ensuring structural accuracy .

How can researchers resolve contradictions in reported biological activity data across studies?

Q. Advanced

  • Dose-Response Validation : Replicate assays using standardized protocols (e.g., MTT for cytotoxicity) to rule out false positives from impurities .
  • Target Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify off-target effects that may explain divergent results .
  • Meta-Analysis : Compare logP, solubility, and metabolic stability data to contextualize activity variations .

What in silico strategies predict the binding affinity of this compound to biological targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Simulate interactions with EGFR or PARP-1 active sites, prioritizing poses with hydrogen bonds to fluorophenyl carbonyl groups .
  • QSAR Modeling : Use descriptors like polar surface area and H-bond donors to correlate structural features with IC50 values .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on fluorine-mediated hydrophobic interactions .

How is the biological target of this compound validated in preclinical studies?

Q. Advanced

  • CRISPR Knockout : Generate target gene (e.g., EGFR)-null cell lines to confirm loss of compound efficacy .
  • SPR Biosensing : Measure real-time binding kinetics (KD < 100 nM) to purified recombinant proteins .
  • Western Blotting : Monitor downstream phosphorylation (e.g., ERK1/2) to verify pathway modulation .

What are the solubility and stability profiles of this compound under physiological conditions?

Q. Basic

  • Solubility : Poor aqueous solubility (<10 µM) necessitates DMSO stock solutions. Co-solvents (e.g., PEG 400) improve bioavailability in in vivo models .
  • Stability : Degrades <5% in PBS (pH 7.4) over 24 hours but hydrolyzes rapidly under acidic conditions (pH 2.0), requiring pH-adjusted formulations .

What in vitro models are suitable for assessing its therapeutic potential?

Q. Advanced

  • Cancer Cell Panels : NCI-60 screening identifies selectivity toward breast (MCF-7) and colon (HCT-116) lines .
  • 3D Tumor Spheroids : Mimic in vivo drug penetration and hypoxia resistance better than monolayer cultures .
  • Primary Cell Toxicity : Test against human hepatocytes (e.g., HepaRG) to rule out hepatic toxicity .

How can lead optimization improve the pharmacokinetic properties of this compound?

Q. Advanced

  • Prodrug Design : Mask the carboxamide as an ester to enhance oral absorption .
  • Isosteric Replacement : Replace the methyl group on the azepine ring with trifluoromethyl to improve metabolic stability .
  • Salt Formation : Hydrochloride salts increase crystallinity and solubility for parenteral administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.